molecular formula C10H13FO2 B14849388 4-(Tert-butoxy)-3-fluorophenol

4-(Tert-butoxy)-3-fluorophenol

Cat. No.: B14849388
M. Wt: 184.21 g/mol
InChI Key: KLILYKMJRDSWIM-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-fluorophenol is a substituted phenol derivative featuring a fluorine atom at the 3-position and a bulky tert-butoxy group at the 4-position of the aromatic ring. The tert-butoxy group enhances steric hindrance and lipophilicity, while the fluorine atom introduces electronegativity, influencing electronic properties such as acidity and resonance stabilization . This compound is typically synthesized via nucleophilic substitution or protective group strategies, as exemplified by the use of fluorenylmethyloxycarbonyl (Fmoc) chloride in related tert-butoxy-containing benzoic acid derivatives (e.g., 85% yield achieved for a structurally similar compound) .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,12H,1-3H3

InChI Key

KLILYKMJRDSWIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-3-fluorophenol typically involves the etherification of 4-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid or a quaternary ammonium salt . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the preparation of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-(Tert-butoxy)-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(tert-butoxy)-3-fluorophenol and analogous compounds from the literature:

Compound Molecular Weight (g/mol) Key Substituents Key Properties References
This compound 200.2 (calculated) -F (C-3), -O-tert-butyl (C-4) High lipophilicity; moderate acidity due to electron-withdrawing F and bulky group N/A
4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol 310.4 (calculated) -O-tert-butyl (propyl chain), -OCH₃ (C-2), -OH Insecticidal activity (Sf9 cell line); sustained release in lipid nanosystems
3-Fluoro-4-(3,4,5-trifluorophenyl)phenol 268.1 (calculated) -F (C-3), -C₆F₃H₂ (C-4) Enhanced polarity; used in ferroelectric nematic materials
4-((4-(tert-Butyl)benzyl)oxy)-3-fluorobenzoic acid 332.3 (reported) -F (C-3), -O-benzyl-tert-butyl (C-4), -COOH Solid-phase synthesis intermediate; 85% yield

Key Observations :

Steric and Electronic Effects: The tert-butoxy group in this compound provides greater steric hindrance compared to smaller substituents (e.g., methoxy in –6). This reduces reactivity in nucleophilic aromatic substitution but enhances stability . Fluorine’s electronegativity increases acidity relative to non-fluorinated analogs, though less so than nitro- or cyano-substituted phenols (e.g., 4-(3,5-difluoro-4-nitrophenyl)-3-fluorophenol in ) .

Material Science Applications: Fluorinated phenols in demonstrate utility in ferroelectric nematic materials due to their polarizable aromatic systems.

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